2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide
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Overview
Description
2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide is a chemical compound with the molecular formula C11H12Cl3NO and a molecular weight of 280.58 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its chlorinated aromatic ring and amide functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide typically involves the reaction of 2,4-dichlorophenylacetonitrile with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can yield amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Reactions: Substituted derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Carboxylic acids or other oxidized compounds.
Reduction Reactions: Amines or other reduced derivatives.
Scientific Research Applications
2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness: 2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide is unique due to its specific combination of chlorinated aromatic ring and propanamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO/c1-6(12)11(16)15-7(2)9-4-3-8(13)5-10(9)14/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSHJXQUNJYFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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